5-Bromopyridine-2-carboxylic acid
Overview
Description
5-Bromopyridine-2-carboxylic acid: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a carboxylic acid group at the 2nd position. This compound is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
It is known that brominated pyridine derivatives are often used in organic synthesis and pharmaceutical research .
Mode of Action
Brominated pyridine derivatives are known to participate in various chemical reactions, including suzuki–miyaura coupling . In such reactions, the bromine atom on the pyridine ring can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
Brominated pyridine derivatives are often used as intermediates in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
As a brominated pyridine derivative, it is likely to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromopyridine-2-carboxylic acid. For instance, the Suzuki–Miyaura coupling reaction, in which brominated pyridine derivatives often participate, is known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .
Biochemical Analysis
Biochemical Properties
5-Bromopyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit the activity of enzymes involved in pyridine metabolism, affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with specific amino acid residues, leading to conformational changes in the enzyme structure. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can cause toxicity, manifesting as adverse effects on liver and kidney function. Threshold effects are also observed, where a certain dosage is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how this compound exerts its effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromopyridine-2-carboxylic acid can be synthesized through various methods. One common method involves the bromination of 2-pyridinecarboxylic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
Chemistry: 5-Bromopyridine-2-carboxylic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases .
Industry: In the agrochemical industry, this compound is used to synthesize herbicides, fungicides, and insecticides. It is also employed in the production of dyes and pigments .
Comparison with Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromonicotinic acid
- 5-Bromopicolinic acid
Comparison: While these compounds share a similar bromopyridine core, their chemical properties and reactivity can differ due to the position of the carboxylic acid group. For instance, 5-bromopyridine-2-carboxylic acid has the carboxylic acid group at the 2nd position, which can influence its reactivity and the types of reactions it undergoes compared to its isomers .
Properties
IUPAC Name |
5-bromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQIBXLAHVDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345989 | |
Record name | 5-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-11-1 | |
Record name | 5-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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